molecular formula C22H22N2O4S2 B6564874 2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946267-82-9

2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6564874
CAS No.: 946267-82-9
M. Wt: 442.6 g/mol
InChI Key: WGTPNUPFYQEKQC-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroquinoline moiety, which is further acylated at the 1-position with a thiophene-2-carbonyl group. The tetrahydroquinoline ring introduces conformational flexibility, while the thiophene heterocycle may enhance π-π stacking interactions. Structural determination of such complexes often relies on crystallographic tools like SHELX, a widely used software for small-molecule refinement .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-9-8-16-5-3-11-24(18(16)14-17)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTPNUPFYQEKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining thiophene, tetrahydroquinoline, and sulfonamide moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects.

Chemical Structure and Properties

The chemical formula of the compound is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2} with a molecular weight of 442.6 g/mol. The IUPAC name is 2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. The mechanism often involves interference with folate synthesis pathways in microorganisms.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. A study demonstrated that certain tetrahydroquinoline derivatives possess notable antiproliferative effects against various cancer cell lines. Specifically, compounds with similar structures have shown inhibition of key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. In vitro assays revealed that modifications in the structure can lead to enhanced activity against cancer cells.

Compound Cell Line IC50 (µM) Reference
Compound AMDA-MB-2310.9
Compound BA43120.72
Compound CH19751.22

Cardiovascular Effects

Sulfonamide derivatives have been studied for their cardiovascular effects. For example, certain compounds have been shown to act as endothelin receptor antagonists and carbonic anhydrase inhibitors. These actions can lead to decreased pulmonary vascular resistance and improved cardiac function in experimental models.

Case Studies

  • Anticancer Evaluation : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions significantly increased their antiproliferative activity against breast cancer cell lines.
  • Cardiovascular Study : An isolated rat heart model was used to assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that these compounds could modulate calcium channels, influencing cardiac contractility and vascular resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Triazole Derivatives ()

Compounds 4–15 in share sulfonamide or sulfonyl linkages but incorporate 1,2,4-triazole rings instead of tetrahydroquinoline. Key comparisons include:

Feature Target Compound Compounds [4–15]
Core Structure Benzene sulfonamide + tetrahydroquinoline Sulfonylbenzene + 1,2,4-triazole
Substituents Thiophene-2-carbonyl, methoxy, methyl 2,4-Difluorophenyl, halogen (Cl/Br)
Key Functional Groups Sulfonamide, acylated amine Sulfonamide, thiourea, triazole-thione
IR Spectral Data Expected C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) C=S (1243–1258 cm⁻¹), NH (3150–3319 cm⁻¹)
Tautomerism Not observed Thione-thiol tautomerism in triazoles
  • Bioactivity Implications: The tetrahydroquinoline moiety in the target may improve membrane permeability compared to the planar triazole rings in compounds, which could influence pharmacological profiles.

Comparison with Sulfonylurea Herbicides ()

Sulfonylurea herbicides like metsulfuron-methyl () share sulfonamide groups but differ in backbone structure:

Feature Target Compound Metsulfuron-Methyl
Core Structure Benzene sulfonamide + tetrahydroquinoline Sulfonylurea + 1,3,5-triazine
Key Functional Groups Acylated tetrahydroquinoline Urea linkage, triazine ring
Applications Potential pharmaceutical use Herbicidal activity
  • Structural Divergence: The urea bridge in sulfonylureas is absent in the target compound, which instead employs a sulfonamide linkage. The triazine ring in herbicides is a rigid heterocycle, contrasting with the target’s flexible tetrahydroquinoline.
  • Substituent Impact : The thiophene-2-carbonyl group in the target may confer distinct binding properties compared to the triazine’s methoxy and methyl groups in metsulfuron-methyl.

Research Findings and Data

Physicochemical Properties

  • Solubility : The thiophene group may enhance lipophilicity compared to ’s polar triazole-thiones or ’s hydrophilic sulfonylureas.
  • Stability : The absence of tautomerism in the target (unlike ’s triazoles) suggests greater structural stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for constructing the thiophene-tetrahydroquinoline-sulfonamide scaffold?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of the tetrahydroquinoline core via Friedel-Crafts acylation or sulfonation to introduce the thiophene-carbonyl group .
  • Step 2 : Coupling of the sulfonamide moiety using SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Final purification via gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) significantly impact yield .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of sulfonamide attachment and absence of unreacted intermediates .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out side products (e.g., over-sulfonated derivatives) .
  • HPLC-UV/ELSD : Monitor purity (>95%) and detect trace impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be systematically resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to distinguish target-specific effects from cytotoxicity .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolic degradation (e.g., CYP450-mediated oxidation) alters activity .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., methoxy → trifluoromethyl) to isolate SAR trends .

Q. What computational strategies predict binding modes to biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use X-ray crystallography data of homologous proteins (e.g., PDB: 3ERT for kinases) to model ligand-receptor interactions .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen-bond persistence .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .

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